7-Fluoroquinoline-2,4(1H,3H)-dione
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Overview
Description
7-Fluoroquinoline-2,4(1H,3H)-dione: is a heterocyclic organic compound that belongs to the quinoline family It is characterized by the presence of a fluorine atom at the 7th position and two keto groups at the 2nd and 4th positions of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 7-Fluoroquinoline-2,4(1H,3H)-dione typically begins with commercially available starting materials such as 7-fluoroquinoline and appropriate reagents for introducing the keto groups.
Reaction Steps:
Industrial Production Methods:
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Fluoroquinoline-2,4(1H,3H)-dione can undergo further oxidation reactions to form more complex derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives or amines, depending on the reducing agents used.
Substitution: The fluorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation Products: More oxidized quinoline derivatives.
Reduction Products: Hydroxyquinolines or aminoquinolines.
Substitution Products: Quinoline derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 7-Fluoroquinoline-2,4(1H,3H)-dione serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a fluorescent probe in biological studies due to its unique photophysical properties.
Medicine:
Drug Development: this compound and its derivatives are investigated for their potential as antimicrobial, antiviral, and anticancer agents.
Industry:
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 7-Fluoroquinoline-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atom and keto groups play crucial roles in modulating the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in microbial or cancer cell metabolism.
Receptors: Modulation of receptor activity to achieve therapeutic effects.
Nucleic Acids: Intercalation into DNA or RNA to disrupt replication or transcription processes.
Comparison with Similar Compounds
Quinoline-2,4(1H,3H)-dione: Lacks the fluorine atom at the 7th position.
7-Chloroquinoline-2,4(1H,3H)-dione: Contains a chlorine atom instead of a fluorine atom at the 7th position.
7-Bromoquinoline-2,4(1H,3H)-dione: Contains a bromine atom instead of a fluorine atom at the 7th position.
Uniqueness of 7-Fluoroquinoline-2,4(1H,3H)-dione:
Fluorine Substitution: The presence of a fluorine atom at the 7th position imparts unique electronic and steric properties, influencing the compound’s reactivity and biological activity.
Keto Groups: The two keto groups at the 2nd and 4th positions contribute to the compound’s chemical versatility and potential for forming hydrogen bonds.
Properties
Molecular Formula |
C9H6FNO2 |
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Molecular Weight |
179.15 g/mol |
IUPAC Name |
7-fluoro-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C9H6FNO2/c10-5-1-2-6-7(3-5)11-9(13)4-8(6)12/h1-3H,4H2,(H,11,13) |
InChI Key |
KZODHERFAMAMSA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C=C(C=C2)F)NC1=O |
Origin of Product |
United States |
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